molecular formula C62H93N13O16 B12114738 C-Reactive protein (174-185)

C-Reactive protein (174-185)

Cat. No.: B12114738
M. Wt: 1276.5 g/mol
InChI Key: KODGVWMUDZVVII-UHFFFAOYSA-N
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Description

C-Reactive protein (174-185) is a peptide fragment derived from the larger C-Reactive protein, which is an acute-phase protein produced by the liver in response to inflammation. This specific fragment, consisting of amino acids 174 to 185, has been studied for its role in various biological processes, including its potential anti-tumor effects and its involvement in inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Reactive protein (174-185) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like C-Reactive protein (174-185) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves:

    Automated SPPS: Using automated synthesizers to perform the coupling and deprotection steps.

    Purification: Large-scale HPLC systems are employed to purify the peptide.

    Quality Control: Analytical techniques such as mass spectrometry and amino acid analysis ensure the purity and identity of the peptide.

Chemical Reactions Analysis

Types of Reactions

C-Reactive protein (174-185) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at methionine residues, using reagents like hydrogen peroxide.

    Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted using site-directed mutagenesis techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) under mild conditions.

    Reduction: Dithiothreitol (DTT) in aqueous buffer.

    Substitution: Site-directed mutagenesis using specific primers and polymerase chain reaction (PCR).

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide, as well as variants with substituted amino acids, which can be used to study structure-function relationships.

Scientific Research Applications

Chemistry

In chemistry, C-Reactive protein (174-185) is used as a model peptide to study peptide synthesis, folding, and stability. It serves as a benchmark for developing new synthetic methods and analytical techniques.

Biology

In biological research, this peptide is studied for its role in inflammation and immune responses. It is used in assays to investigate its interaction with other proteins and its effect on cellular processes.

Medicine

Medically, C-Reactive protein (174-185) is explored for its potential therapeutic applications. It has shown promise in enhancing the tumoricidal activity of immune cells, making it a candidate for cancer therapy .

Industry

In the pharmaceutical industry, this peptide is used in the development of diagnostic assays for inflammatory diseases. It serves as a standard for calibrating assays that measure C-Reactive protein levels in blood samples.

Mechanism of Action

C-Reactive protein (174-185) exerts its effects by interacting with specific molecular targets and pathways. It can bind to receptors on immune cells, such as monocytes and macrophages, enhancing their tumoricidal activity. The peptide activates signaling pathways, including the CD64/AKT/mTOR pathway, which leads to the inhibition of caspase activation and promotes cell survival .

Comparison with Similar Compounds

Similar Compounds

    C-Reactive protein (1-206): The full-length protein involved in acute-phase responses.

    C-Reactive protein (77-82): Another peptide fragment with distinct biological activities.

    Serum Amyloid A (SAA): Another acute-phase protein with similar inflammatory roles.

Uniqueness

C-Reactive protein (174-185) is unique due to its specific sequence and its ability to enhance the tumoricidal activity of immune cells. Unlike the full-length protein, this fragment has distinct biological activities that make it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C62H93N13O16

Molecular Weight

1276.5 g/mol

IUPAC Name

2-[[2-[[4-amino-2-[[1-[2-[[2-[[1-[2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C62H93N13O16/c1-9-36(8)51(64)59(87)70-42(28-38-19-21-39(77)22-20-38)54(82)67-40(25-33(2)3)53(81)66-30-49(79)65-31-50(80)74-23-13-17-46(74)57(85)68-41(27-37-15-11-10-12-16-37)55(83)72-45(32-76)61(89)75-24-14-18-47(75)58(86)69-43(29-48(63)78)56(84)73-52(35(6)7)60(88)71-44(62(90)91)26-34(4)5/h10-12,15-16,19-22,33-36,40-47,51-52,76-77H,9,13-14,17-18,23-32,64H2,1-8H3,(H2,63,78)(H,65,79)(H,66,81)(H,67,82)(H,68,85)(H,69,86)(H,70,87)(H,71,88)(H,72,83)(H,73,84)(H,90,91)

InChI Key

KODGVWMUDZVVII-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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